N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
Description
N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a benzyl group, a 6-chloro substituent on the pyridine ring, and a 4-methoxyphenyl group attached to the amide nitrogen. Its molecular formula is C₂₀H₁₇ClN₂O₂, with a molar mass of 352.82 g/mol.
Properties
IUPAC Name |
N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-18-10-8-17(9-11-18)23(14-15-5-3-2-4-6-15)20(24)16-7-12-19(21)22-13-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNRDFDSCKHUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid, benzylamine, and 4-methoxyaniline.
Amidation Reaction: The key step involves the formation of the carboxamide bond. This is achieved by reacting 6-chloronicotinic acid with benzylamine and 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile used, products may include derivatives with different substituents on the pyridine ring.
Oxidation: Oxidation may yield products with higher oxidation states, such as carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or amines.
Hydrolysis: Hydrolysis results in the formation of 6-chloronicotinic acid and the corresponding amine.
Scientific Research Applications
N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Apixaban (BMS-562247)
- Structure : Apixaban, described in , is a pyrazolo[3,4-c]pyridine-3-carboxamide with a 4-methoxyphenyl group and a tetrahydro-1H-pyrazole core .
- Key Differences :
- Core heterocycle: Apixaban’s fused pyrazolo-pyridine system vs. the simple pyridine ring in the target compound.
- Substituents: Both share the 4-methoxyphenyl carboxamide group, but Apixaban includes a 2-oxo-piperidinylphenyl group instead of a benzyl substituent.
- Pharmacology: Apixaban is a potent oral Factor Xa inhibitor used for venous thromboembolism.
Patent Compound (l-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-lH-pyrazole-[3,4-c]pyridine-3-carboxamide)
- Structure : This compound () features a pyrazole-pyridine fused core and a 4-methoxyphenyl carboxamide group.
- Key Differences: Heterocyclic system: The fused pyrazole-pyridine core introduces conformational rigidity compared to the target compound’s planar pyridine. Synthetic route: The patent highlights a novel intermediate (3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one), suggesting divergent synthetic strategies .
Compound B6 (N-cycloheptyl-1,2-dihydro-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide)
- Structure : A dihydropyridine derivative with a 4-fluorobenzyl group and a 4-methoxyphenyl substituent ().
- Key Differences: Substitutions: The 4-fluorobenzyl group vs. the target’s benzyl group; fluorine’s electronegativity may enhance binding affinity.
6-Chloro-N-{(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}pyridine-3-carboxamide
- Structure: A 6-chloro-pyridine-3-carboxamide with a propenoyl-linked 4-methoxyphenyl group ().
- Key Differences: Substituent connectivity: The enoyl group creates a conjugated system absent in the target compound. Synthesis: Utilizes urea and ethanolic NaOH, achieving a 63% yield, compared to unspecified yields for the target compound .
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Structure : A dihydropyridine derivative with dual chloro substituents (5-chloro and 3-chlorobenzyl) and a 4-methoxyphenyl group ().
- Key Differences: Chlorination pattern: Dual chlorine atoms increase lipophilicity (molar mass: 403.26 g/mol) compared to the target compound’s single chlorine. Dihydro core: The non-aromatic pyridine ring may reduce planarity and alter receptor interactions .
Comparative Data Table
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